molecular formula C8H7BrClNO B1384602 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride CAS No. 1937349-21-7

4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride

Cat. No.: B1384602
CAS No.: 1937349-21-7
M. Wt: 248.5 g/mol
InChI Key: ILAPYKKFTCUEOC-DHZHZOJOSA-N
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Description

4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride is an organic compound with the molecular formula C8H7BrClNO It is a derivative of benzene, featuring a bromine atom, a hydroxy group, and a carbonimidoyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-methylbenzonitrile.

    Hydroxylation: The nitrile group is converted to a hydroxy group using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

    Formation of Carbonimidoyl Chloride: The hydroxy group is then reacted with thionyl chloride (SOCl2) to form the carbonimidoyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction can convert it to an amine.

    Condensation Reactions: The carbonimidoyl chloride group can participate in condensation reactions with amines to form imines or with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Condensation: Reagents like primary amines or alcohols in the presence of a base such as triethylamine (Et3N).

Major Products Formed

    Substitution: Formation of azides, cyanides, or other substituted derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines.

    Condensation: Formation of imines or esters.

Scientific Research Applications

4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride involves its interaction with specific molecular targets. The carbonimidoyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as enzyme inhibition or modification of biomolecules. The bromine atom and hydroxy group also contribute to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzonitrile: Lacks the hydroxy and carbonimidoyl chloride groups, making it less reactive in certain reactions.

    4-Bromo-N-hydroxybenzene-1-carbonimidoyl chloride: Similar structure but without the methyl group, affecting its steric and electronic properties.

    4-Bromo-2-methylbenzene-1-carbonimidoyl chloride: Lacks the hydroxy group, reducing its reactivity in condensation reactions.

Uniqueness

4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride is unique due to the presence of the bromine atom, hydroxy group, and carbonimidoyl chloride group on the benzene ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various scientific research applications.

Properties

IUPAC Name

(1E)-4-bromo-N-hydroxy-2-methylbenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAPYKKFTCUEOC-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)/C(=N\O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride
Reactant of Route 2
4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride

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